molecular formula C27H34O12 B1199732 Eucommin A CAS No. 99633-12-2

Eucommin A

Cat. No. B1199732
CAS RN: 99633-12-2
M. Wt: 550.6 g/mol
InChI Key: GLGVEKKQPFRBAS-UOVCOODASA-N
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Description

Eucommin A is a chemical compound with the molecular formula C27H34O12 . It is a structural derivative of carbohydrates . It is also known by other names such as 4-[(1S,3aR,4S,6aR)-4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl β-D-glucopyranoside .


Molecular Structure Analysis

Eucommin A has an average mass of 550.552 Da and a mono-isotopic mass of 550.205017 Da . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

Eucommin A has a molecular formula of C27H34O12, an average mass of 550.552 Da, and a mono-isotopic mass of 550.205017 Da . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Traditional and Ethnopharmacological Uses : Eucommia ulmoides has been traditionally used for treating diseases in China, Japan, and Korea. It shows pharmacological actions in treating hypertension, hyperlipemia, diabetes, obesity, sexual dysfunction, osteoporosis, Alzheimer's disease, aging, lupus-like syndrome, and immunoregulation (He et al., 2014).

  • Bone Growth and Osteoporosis : Studies have shown that Eucommia ulmoides extract increases longitudinal bone growth rate and growth plate height in adolescent female rats, suggesting potential benefits in treating growth retardation (Kim et al., 2015).

  • Neuroprotective and Anti-aging Effects : Eucommia ulmoides has been reported to possess neuroprotective, anti-fatigue, anti-aging, and anti-cancer activities. It shows therapeutic effects on Parkinson’s disease, Alzheimer’s disease, and sexual dysfunction (Huang et al., 2021).

  • Regulation of Hepatic Lipid Accumulation : Extracts of Eucommia ulmoides regulate hepatic dyslipidemia by enhancing lysosomal activity and reducing endoplasmic reticulum stress in hepatocytes (Lee et al., 2013).

  • Anti-hypertensive Effects : Eucommia ulmoides has been used in controlled clinical trials for blood pressure reduction in humans, showing significant efficacy as a nutraceutical intervention for prehypertension (Greenway et al., 2011).

  • Treatment of Rheumatoid Arthritis : Eucommia ulmoides extracts have shown effectiveness in treating rheumatoid arthritis by suppressing synoviocyte proliferation, reducing inflammation, and preventing bone destruction (Wang et al., 2016).

  • Antidepressant Potential : Chlorogenic acid-enriched extract from Eucommia ulmoides bark has shown antidepressant potential with neuron protection and promotion of serotonin release (Wu et al., 2016).

  • Anti-diabetic Effects : Eucommia ulmoides leaves extract inhibits abdominal fat accumulation and may be useful for treating abdominal obesity, a condition often associated with diabetes (Zhou et al., 2011).

Mechanism of Action

While the specific mechanism of action of Eucommin A is not detailed in the search results, Eucommia ulmoides, from which Eucommin A is derived, has been used in traditional Chinese medicine for various treatments. It has been found to have therapeutic effects on hypertension, hyperglycemia, diabetes, obesity, osteoporosis, Parkinson’s disease, Alzheimer’s disease, and sexual dysfunction .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O12/c1-33-17-6-12(4-5-16(17)29)24-14-10-37-25(15(14)11-36-24)13-7-18(34-2)26(19(8-13)35-3)39-27-23(32)22(31)21(30)20(9-28)38-27/h4-8,14-15,20-25,27-32H,9-11H2,1-3H3/t14-,15-,20+,21+,22-,23+,24+,25+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGVEKKQPFRBAS-UOVCOODASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331967
Record name Eucommin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eucommin A

CAS RN

99633-12-2
Record name Eucommin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99633-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eucommin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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